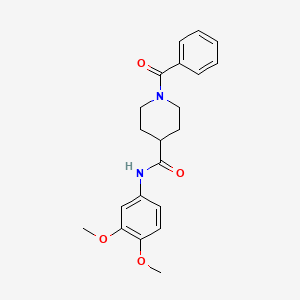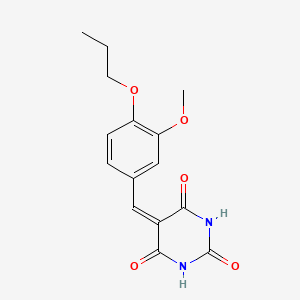![molecular formula C20H26N2O4S B5011335 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5011335.png)
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide, also known as ESI-09, is a small molecule inhibitor that has shown promising results in scientific research. ESI-09 has been found to target a specific protein, RAC1, which is involved in various cellular processes such as cell migration and proliferation.
科学研究应用
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. In cardiovascular research, this compound has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. In neurological research, this compound has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
作用机制
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide works by inhibiting the activity of RAC1, a protein that plays a crucial role in various cellular processes such as cell migration, proliferation, and survival. RAC1 is involved in the formation of lamellipodia, which are cellular protrusions that allow cells to move and migrate. This compound inhibits the formation of lamellipodia by preventing the activation of RAC1, thereby inhibiting cell migration and invasion.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and facilitate cancer cell invasion. In cardiovascular research, this compound has been found to reduce oxidative stress and inflammation, which are key contributors to heart failure. In neurological research, this compound has been shown to reduce the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation.
实验室实验的优点和局限性
One of the main advantages of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide is its specificity for RAC1, which allows for targeted inhibition of cell migration and invasion. This compound has also been found to have low toxicity and high bioavailability, making it a promising therapeutic agent. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
未来方向
There are several future directions for the scientific research of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide. One potential direction is the development of this compound analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and infectious diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound, which may lead to the identification of new therapeutic targets.
合成方法
The synthesis of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide involves a multistep process that includes the reaction of 4-ethylphenol with p-toluenesulfonyl chloride, followed by the reaction of the resulting compound with isopropylamine and 4-methylphenylglycine. The final product, this compound, is obtained after purification through column chromatography.
属性
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-5-26-18-10-12-19(13-11-18)27(24,25)22(14-20(23)21-15(2)3)17-8-6-16(4)7-9-17/h6-13,15H,5,14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYYMJVQKRTHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5011253.png)
![2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5011262.png)
![7-(methylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5011268.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5011273.png)
![4-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5011276.png)
![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5011290.png)

![ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5011303.png)
![methyl 3-oxo-3-{[2-(1-piperidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B5011304.png)
![1-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]ethanone](/img/structure/B5011322.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(3,5-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5011341.png)

![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5011352.png)
![5-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5011360.png)